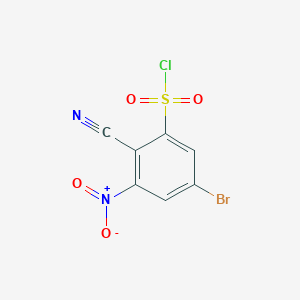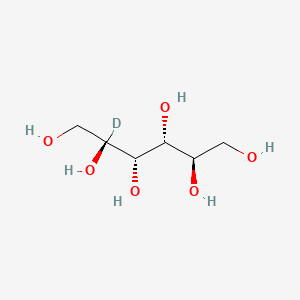![molecular formula C7H15NO2 B1484827 trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2138580-91-1](/img/structure/B1484827.png)
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol (THACB) is an organic molecule that has been studied extensively in recent years due to its unique properties and potential applications in various fields. THACB is a cyclic diol that is highly soluble in water and has a relatively low toxicity. It is a versatile compound with a wide range of applications in chemical synthesis, drug delivery, and biochemistry.
Aplicaciones Científicas De Investigación
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol has been studied extensively in recent years due to its unique properties and potential applications in various fields. It has been used as a model compound in studies of enzyme-catalyzed reactions, as a starting material for the synthesis of other compounds, and as a drug delivery system. It has also been studied as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol is not fully understood, but it is believed to act as a prodrug, which means that it is converted to an active form in the body. It is thought to be converted to a reactive intermediate, which can then undergo further reactions and result in the formation of various metabolites.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the severity of symptoms in patients with Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with, and it has a relatively low toxicity. However, it is also relatively unstable, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol. These include further studies of its mechanism of action, its potential therapeutic applications, its effects on other diseases, and its potential uses in drug delivery systems. It could also be studied as a potential starting material for the synthesis of other compounds, and as a model compound for studies of enzyme-catalyzed reactions. Additionally, further studies could be conducted to investigate its potential toxicity and its effects on other physiological systems.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-hydroxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(9)4-8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGDZSROISPNV-JXBXZBNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN[C@@H]1CC[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



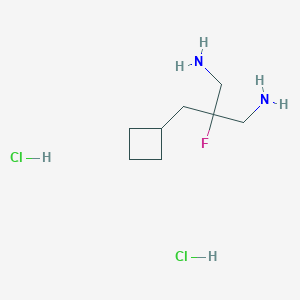
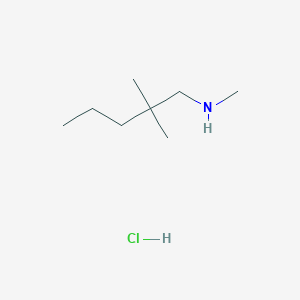

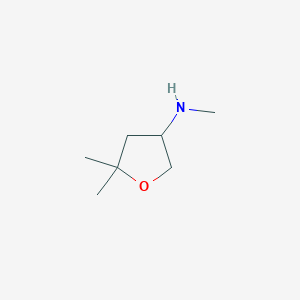


![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
